molecular formula C11H24 B14545729 4-Methyl-4-(propan-2-yl)heptane CAS No. 61869-00-9

4-Methyl-4-(propan-2-yl)heptane

Cat. No.: B14545729
CAS No.: 61869-00-9
M. Wt: 156.31 g/mol
InChI Key: LSJZMBVEVGYTAG-UHFFFAOYSA-N
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Description

4-Methyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C11H24. Its structure features a heptane backbone substituted with a methyl group and an isopropyl group at the fourth carbon (Figure 1). This branching reduces molecular symmetry, influencing physical properties such as boiling point, density, and solubility compared to linear alkanes. Computational tools like Multiwfn () and density-functional theory () could theoretically model its electronic structure and properties.

Properties

CAS No.

61869-00-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-methyl-4-propan-2-ylheptane

InChI

InChI=1S/C11H24/c1-6-8-11(5,9-7-2)10(3)4/h10H,6-9H2,1-5H3

InChI Key

LSJZMBVEVGYTAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkenes. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Haloalkanes

Comparison with Similar Compounds

Branching Effects in Alkanes

Branched alkanes generally exhibit lower boiling points and higher volatility than their linear isomers due to reduced surface area and weaker van der Waals interactions. For example:

  • Heptane (C7H16) : Linear, boiling point ≈ 98°C.
  • 2,2,4-Trimethylpentane (iso-octane, C8H18) : Branched, boiling point ≈ 99°C (lower than linear octane, 126°C).

4-Methyl-4-(propan-2-yl)heptane, with two bulky substituents, likely has a boiling point lower than linear heptane derivatives but higher than smaller branched alkanes like iso-octane.

Comparison with Cyclic and Bicyclic Compounds

and highlight bicyclic and cyclic hydrocarbons (e.g., 7-butylbicyclo[4.1.0]heptane , 7-Oxabicyclo[4.1.0]heptane ). These compounds differ structurally but share steric hindrance effects. Key contrasts include:

  • Solubility: Branched alkanes like this compound are typically less polar and more soluble in nonpolar solvents (e.g., heptane) than oxygenated bicyclic compounds ().
  • Stability : Cyclic systems often exhibit higher rigidity and thermal stability compared to branched alkanes.

Functionalized Analogues

identifies 4-isopropylphenol and 4-isopropenylphenol as BPA degradation products. While these share the isopropyl substituent, their aromatic rings and hydroxyl groups confer distinct properties:

Property This compound 4-Isopropylphenol
Polarity Nonpolar Polar (due to -OH)
Boiling Point Estimated 160–180°C 212–215°C
Reactivity Low (saturated alkane) High (phenolic -OH)

Research Findings and Methodological Insights

Computational Predictions

The Colle-Salvetti correlation-energy formula () and Multiwfn software () could predict this compound’s electron density distribution and local kinetic energy, aiding in understanding its stability and reactivity.

Experimental Limitations

Direct experimental data for this compound are scarce in the provided evidence. However, methods like GC/MS-MS () and SHELX crystallography tools () are applicable for characterizing similar branched hydrocarbons.

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